11S(12R)-EET
CAS No.: 123931-40-8
Cat. No.: VC21285762
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123931-40-8 |
|---|---|
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
| Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
| Standard InChI Key | DXOYQVHGIODESM-LZXKBWHHSA-N |
| Isomeric SMILES | CCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
| Canonical SMILES | CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
| Appearance | Assay:≥95%A solution in ethanol |
Introduction
Chemical Properties and Structure
Molecular Structure
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid possesses a complex molecular structure with the chemical formula C20H32O3 and a molecular weight of 320.5 g/mol . The compound features an epoxide ring (oxirane) at positions 11 and 12 of the carbon chain, along with double bonds at positions 5, 8, and 14. The stereochemistry of the compound is significant, with the IUPAC name identifying specific stereochemical configurations: (5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid.
The structure can be represented using various notations including:
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InChI: InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)
Physical Properties
The physical properties of 10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 320.5 g/mol | |
| Isotopic Mass | 320.23514488 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 14 | |
| Heavy Atom Count | 23 | |
| Complexity | 396 |
The compound possesses a carboxylic acid functional group, which contributes to its acidic properties and solubility characteristics. The presence of multiple double bonds gives it a degree of rigidity while maintaining flexibility in certain portions of the molecule. The epoxide ring is particularly reactive and contributes significantly to the compound's biological activity and chemical behavior.
Chemical Identifiers
Various chemical identifiers are used to reference 10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid in scientific literature and databases:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 123931-40-8 | |
| PubChem CID | 1407 | |
| Alternative CAS | 81276-02-0 | |
| Creation Date in PubChem | March 25, 2005 | |
| Last Modified in PubChem | March 1, 2025 |
The compound is also known by several synonyms:
Synthesis and Preparation
The synthesis of 10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid typically involves the epoxidation of a precursor molecule, such as an eicosatrienoic acid derivative. This process commonly employs oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
The synthetic pathway generally follows these steps:
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Preparation of the eicosatrienoic acid precursor with the required double bonds at positions 5, 8, and 14
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Selective epoxidation of the double bond at positions 11-12 using appropriate oxidizing agents
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Purification and isolation of the final product
The reaction conditions are crucial for achieving high yields and purity, with careful control of temperature, solvent system, and reaction time being particularly important. The stereochemical control during epoxidation is essential to obtain the desired stereoisomer, which often determines the biological activity of the final compound.
Laboratory-scale synthesis of this compound requires expertise in handling air and moisture-sensitive reactions, as the double bonds and epoxide functionality can be susceptible to degradation under certain conditions.
Chemical Reactions
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid can participate in various chemical reactions due to its functional groups:
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Epoxide Ring Opening Reactions: The epoxide group can undergo nucleophilic ring-opening reactions with various nucleophiles such as water, alcohols, amines, and thiols. These reactions can occur under acidic or basic conditions, leading to the formation of diols or other functionalized derivatives.
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Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions including esterification, amidation, and salt formation. These modifications can alter the compound's solubility, bioavailability, and biological activity.
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Oxidation/Reduction Reactions: The double bonds present in the structure can undergo oxidation or reduction reactions, leading to various derivatives with altered biological properties.
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Isomerization: Under certain conditions, the double bonds can undergo isomerization, changing their configuration from cis to trans or shifting their position along the carbon chain.
These reactions are significant in both synthetic chemistry and biological systems, where enzymatic transformations can modify the compound as part of metabolic processes or signaling pathways.
Biological and Research Applications
Role in Cellular Signaling
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid plays important roles in cellular signaling pathways, particularly those related to inflammatory responses and vascular function. As an eicosanoid, it acts as a lipid mediator that can influence various cellular processes through specific receptor interactions and downstream signaling cascades.
Research has shown that this compound can modulate the activity of certain enzymes, including lipoxygenases and cyclooxygenases, which are key players in eicosanoid metabolism and inflammatory processes. By influencing these enzymes, the compound can affect the production of other bioactive lipids and contribute to complex regulatory networks within cells.
The compound's ability to permeate cell membranes due to its lipophilic nature allows it to interact with intracellular targets, potentially affecting gene expression and cellular functions. These properties make it an interesting subject for research in cell biology and signal transduction studies.
Inflammation and Immune Response
One of the most significant biological roles of 10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid is its involvement in inflammation and immune response modulation. Eicosanoids, including this compound, are known to regulate various aspects of inflammatory processes, acting as both pro-inflammatory and anti-inflammatory mediators depending on the context and cell types involved.
Studies have investigated the compound's effects on:
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Leukocyte recruitment and activation
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Vascular permeability
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Cytokine production
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Resolution of inflammation
These immunomodulatory properties suggest potential therapeutic applications in inflammatory conditions, though more research is needed to fully elucidate the compound's mechanisms of action and potential clinical utility.
Related Compounds
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid belongs to a family of related compounds with similar structures but varying biological activities. Notable related compounds include:
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8-hydroxy-10-(3-oct-2-enyloxiran-2-yl)deca-5,9-dienoic acid (Hepoxilin A3): This compound contains an additional hydroxyl group and has different positions for some of the double bonds. It is identified by CAS number 85589-24-8 and has been studied for its roles in inflammation and pain signaling .
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10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid (Hepoxilin B3): With the formula C20H32O4 and a molecular weight of 336.472, this compound differs by having a hydroxyl group at position 10. It is identified by CAS number 94161-10-1 .
These related compounds share similar structural features with 10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid but differ in the position and number of functional groups, leading to distinct biological activities and potential applications in research and medicine.
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